molecular formula C14H12F3N3O2S B6626417 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide

3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B6626417
M. Wt: 343.33 g/mol
InChI Key: BOLAJQFJTIEZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound is also known as TCB or TCB-2 and is a member of the benzene sulfonamide class of compounds. In

Mechanism of Action

The mechanism of action of 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide involves its binding to the 5-HT2A receptor. This binding results in the activation of the receptor and the subsequent signaling cascade that leads to the physiological effects of the compound. The exact mechanism of action of this compound is still being studied, and more research is needed to fully understand its effects on the 5-HT2A receptor.
Biochemical and Physiological Effects:
3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide has been shown to have effects on the central nervous system. This compound has been reported to have hallucinogenic effects in animal studies, and it has been suggested that it may have potential use in the treatment of psychiatric disorders such as depression and anxiety. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide in lab experiments is its activity at the 5-HT2A receptor. This receptor is involved in many physiological processes, and targeting it with compounds such as TCB-2 may lead to the development of new drugs for the treatment of various disorders. However, one limitation of using this compound in lab experiments is its potential for hallucinogenic effects. Researchers must take precautions when handling this compound and ensure that it is used safely in lab experiments.

Future Directions

There are many future directions for the study of 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide. One direction is the continued study of its structure-activity relationship and its effects on the 5-HT2A receptor. This may lead to the development of new drugs for the treatment of psychiatric disorders. Another direction is the study of the potential side effects of this compound and its safety for human use. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its therapeutic effects. Overall, the study of 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide has the potential to lead to the development of new drugs for the treatment of various disorders.

Synthesis Methods

The synthesis of 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 1-cyanocyclobutane in the presence of a base. The resulting product is then reacted with methylamine and trifluoroacetic acid to produce the final compound. This synthesis method has been reported in scientific literature and has been used by researchers to obtain 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide for their studies.

Scientific Research Applications

3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide has been studied for its potential use in the development of new drugs. This compound has been shown to have activity at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Researchers have used this compound to study the structure-activity relationship of benzene sulfonamide compounds and to develop new drugs that target the 5-HT2A receptor.

properties

IUPAC Name

3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c1-20(13(9-19)5-2-6-13)23(21,22)11-3-4-12(14(15,16)17)10(7-11)8-18/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLAJQFJTIEZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1(CCC1)C#N)S(=O)(=O)C2=CC(=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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